Fenyramidol

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

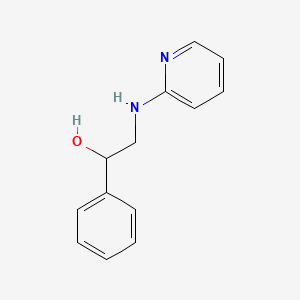

Fenyramidol possesses the molecular formula C13H14N2O, representing a molecular weight of 214.268 daltons according to ChemSpider data. The compound is systematically named 1-phenyl-2-(2-pyridinylamino)ethanol under International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature variations include 1-phenyl-2-(pyridin-2-ylamino)ethanol and α-[(2-pyridinylamino)methyl]benzenemethanol, reflecting different systematic naming approaches.

The molecular architecture of fenyramidol comprises three distinct structural domains: a phenyl ring system, a pyridine heterocycle, and an ethanolamine linker. The phenyl ring adopts a standard benzene configuration with characteristic aromatic electron delocalization. The pyridine moiety contains a nitrogen atom at the 2-position relative to the amino linkage, creating a heteroaromatic system that significantly influences the compound's electronic properties. The ethanolamine bridge connects these two aromatic systems through a secondary amino group and a secondary alcohol functionality, establishing the compound's overall three-dimensional geometry.

The Chemical Abstracts Service registry number 553-69-5 serves as the primary identifier for the racemic mixture of fenyramidol. The compound belongs to the broader chemical classification of aminopyridines and derivatives, specifically categorized as a secondary alkylarylamine with heteroaromatic characteristics. Multiple synonyms exist in the chemical literature, including feniramidol, phenyramidol, and various trade names such as Cabral, Evasprin, and Analexin.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic investigations of fenyramidol have revealed important structural information regarding its solid-state organization and molecular conformation. The compound crystallizes in distinct polymorphic forms depending on the crystallization conditions and associated counterions. The free base form exhibits crystals obtained from dilute methanol with a melting point range of 82-85 degrees Celsius. When complexed as the hydrochloride salt, fenyramidol forms crystals from ethanol and ether mixtures, demonstrating a higher melting point of 140-142 degrees Celsius.

The three-dimensional molecular geometry of fenyramidol is characterized by the spatial arrangement of its constituent aromatic rings and the flexibility of the ethanolamine linker. The phenyl and pyridine rings can adopt various conformational orientations relative to each other, with the ethanolamine bridge serving as a conformational hinge. This structural flexibility contributes to the compound's ability to interact with diverse molecular targets and influences its overall physicochemical behavior.

X-ray crystallographic studies have provided insight into the preferred conformational states of fenyramidol in the solid state. The compound demonstrates a tendency toward extended conformations that minimize steric interactions between the aromatic ring systems. Hydrogen bonding patterns involving the secondary alcohol and amino functionalities play crucial roles in determining the crystal packing arrangements and intermolecular interactions.

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Crystal Form | From dilute methanol | From ethanol + ether |

| Melting Point | 82-85°C | 140-142°C |

| Solubility | Soluble in organic solvents | Soluble in water |

| Crystal Habit | Not specified | Crystalline powder |

Stereochemical Variations: Rectus and Sinister Enantiomer Configurations

Fenyramidol contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethanolamine chain, resulting in the existence of two enantiomeric forms. These stereoisomers are designated as the rectus configuration and the sinister configuration according to the Cahn-Ingold-Prelog priority system. X-ray crystal structure studies have indicated that the dextrorotatory isomer corresponds to the rectus form, while the levorotatory isomer exhibits the sinister configuration.

The sinister enantiomer of fenyramidol has been assigned the specific Chemical Abstracts Service registry number 92842-84-7, distinguishing it from the racemic mixture. This enantiomer is systematically named (1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol, with the stereochemical descriptor indicating the absolute configuration at the chiral center. The rectus enantiomer, while less extensively documented in the literature, represents the opposite stereochemical configuration.

Optical activity measurements have been conducted to characterize the stereochemical properties of the individual enantiomers. The specific rotation values and optical activity parameters provide quantitative measures of the stereochemical purity and configurational assignment of each enantiomeric form. Patent literature has described processes for the chiral synthesis of optical enantiomers of fenyramidol, emphasizing the importance of stereochemical control in pharmaceutical applications.

The configurational stability of fenyramidol enantiomers under various conditions has been investigated to understand potential racemization pathways. The chiral center appears to be relatively stable under normal storage and handling conditions, although extreme pH conditions or elevated temperatures may promote configurational changes. This stereochemical stability is crucial for maintaining the integrity of enantiomerically pure preparations.

| Enantiomer | Configuration | CAS Number | Specific Designation |

|---|---|---|---|

| Racemic Mixture | R/S | 553-69-5 | (±)-Fenyramidol |

| Sinister Form | S | 92842-84-7 | (S)-Fenyramidol |

| Rectus Form | R | Not specified | (R)-Fenyramidol |

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Fingerprints

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and conformational analysis of fenyramidol. The compound exhibits characteristic chemical shift patterns consistent with its aromatic and aliphatic structural components. The phenyl ring protons appear in the typical aromatic region, while the pyridine ring protons show distinct chemical shifts influenced by the nitrogen heteroatom. The ethanolamine bridge protons display characteristic multiplicities and coupling patterns that confirm the proposed molecular connectivity.

Infrared spectroscopy of fenyramidol reveals distinctive absorption bands corresponding to specific functional groups within the molecule. The National Institute of Standards and Technology has compiled comprehensive infrared spectral data for fenyramidol, providing reference spectra for identification and characterization purposes. Key absorption bands include stretching vibrations associated with the aromatic carbon-carbon bonds, the secondary alcohol hydroxyl group, and the secondary amino functionality. The pyridine ring contributes characteristic out-of-plane bending vibrations that serve as diagnostic markers for this structural element.

Mass spectrometry analysis of fenyramidol has been extensively documented, with electron ionization mass spectral data available through the National Institute of Standards and Technology Mass Spectrometry Data Center. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic loss pathways involving the ethanolamine side chain and aromatic ring systems. The base peak and other significant fragment ions provide structural confirmation and serve as diagnostic tools for compound identification.

Ultraviolet-visible spectroscopy of fenyramidol demonstrates characteristic absorption maxima related to the aromatic ring systems. Spectroscopic measurements in 95% ethanol reveal absorption maxima at 243 nanometers and 303 nanometers, with corresponding logarithmic molar absorptivity values of 4.24 and 3.63, respectively. These absorption characteristics reflect the electronic transitions within the conjugated aromatic systems and provide valuable information for quantitative analysis applications.

| Spectroscopic Method | Key Features |

|---|---|

| Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns |

| Infrared | Hydroxyl, amino, and aromatic bands |

| Mass Spectrometry | Molecular ion at m/z 214, characteristic fragmentation |

| Ultraviolet-Visible | λmax at 243 nm and 303 nm (95% ethanol) |

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Parameters

The thermodynamic properties of fenyramidol demonstrate significant variation depending on the specific form and salt state of the compound. The free base form of fenyramidol exhibits a melting point range of 82-85 degrees Celsius when crystallized from dilute methanol. Alternative literature sources report a melting point range of 180-185 degrees Fahrenheit, which corresponds approximately to the same temperature range in Celsius units. The hydrochloride salt form demonstrates substantially higher thermal stability, with a melting point range of 140-142 degrees Celsius.

Boiling point determinations for fenyramidol indicate a theoretical boiling point of 383.2 degrees Celsius at 760 millimeters of mercury pressure for the hydrochloride salt form. The free base form likely exhibits a lower boiling point due to reduced intermolecular interactions compared to the ionic salt form. Vapor pressure measurements suggest minimal volatility at ambient temperatures, with calculated vapor pressure values of 1.48 × 10^-6 millimeters of mercury at 25 degrees Celsius.

Solubility characteristics of fenyramidol vary considerably between different solvent systems and salt forms. The free base demonstrates limited water solubility but exhibits good solubility in organic solvents such as ethyl acetate. The hydrochloride salt form shows enhanced water solubility, making it more suitable for aqueous formulations. Solubility in methanol and ethanol is described as good for both forms, with the salt form showing superior dissolution characteristics.

The acid-base properties of fenyramidol have been quantified through pKa determinations, revealing a pKa value of 5.85 for the basic nitrogen functionality. This moderately basic character influences the compound's ionization behavior in different pH environments and affects its solubility and partition characteristics. The logarithmic partition coefficient value of 3.10210 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point | 82-85°C | 140-142°C |

| Boiling Point | Not reported | 383.2°C (calculated) |

| Water Solubility | Limited | Freely soluble |

| Organic Solvent Solubility | Good | Variable |

| pKa | 5.85 | Not applicable |

| LogP | 3.10210 | Not reported |

| Vapor Pressure (25°C) | 1.48 × 10^-6 mmHg | Not reported |

The thermal stability profile of fenyramidol has been evaluated under various conditions to determine storage requirements and processing limitations. Differential scanning calorimetry studies reveal that the compound remains stable under normal storage conditions but may undergo thermal decomposition at elevated temperatures approaching the melting point. The presence of moisture can influence thermal stability, particularly for the hygroscopic salt forms. Stability under ordinary conditions of use and storage has been confirmed for the hydrochloride salt form.

Properties

IUPAC Name |

1-phenyl-2-(pyridin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAJXCPGHPJVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862185 | |

| Record name | Fenyramidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from dilute methanol). (NTP, 1992) | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

553-69-5 | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-[(2-Pyridinylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenyramidol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenyramidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenyramidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenyramidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenyramidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYRAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V02WL7O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 to 185 °F (NTP, 1992) | |

| Record name | FENYRAMIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

The synthesis of fenyramidol involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with ethylene oxide to yield fenyramidol .

Chemical Reactions Analysis

Fenyramidol undergoes several types of chemical reactions, including:

Oxidation: Fenyramidol can be oxidized to form corresponding N-oxides.

Reduction: The Schiff base intermediate in the synthesis of fenyramidol is reduced to the amine using sodium borohydride.

Substitution: Fenyramidol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fenyramidol has several scientific research applications, including:

Chemistry: Used as a model compound in the study of muscle relaxants and their chemical properties.

Biology: Investigated for its effects on muscle relaxation and its interactions with other biological molecules.

Medicine: Used in the treatment of musculoskeletal pain and spasms. .

Industry: Fenyramidol is used in the pharmaceutical industry for the production of muscle relaxant medications.

Mechanism of Action

Fenyramidol exerts its muscle relaxant effects by acting on the central nervous system. It works on the centers in the brain and spinal cord to relieve muscle stiffness or spasm without reducing muscle strength . The exact molecular targets and pathways involved in its mechanism of action are not fully understood .

Comparison with Similar Compounds

Biological Activity

Fenyramidol, a compound with analgesic and muscle relaxant properties, has garnered attention for its biological activities and potential side effects. This article explores the biological activity of Fenyramidol, including its pharmacological effects, metabolic pathways, and associated case studies highlighting its impact on human health.

Pharmacological Properties

Analgesic Activity

Fenyramidol is primarily recognized for its analgesic effects. It operates as a non-narcotic analgesic, providing pain relief comparable to that of codeine and meperidine in various studies. Its efficacy has been demonstrated in acute conditions such as lumbago and musculoskeletal pain, where it is well-tolerated when administered for short durations (up to 7 days) .

Muscle Relaxant Effects

In addition to its analgesic properties, Fenyramidol exhibits muscle relaxant activity. This dual action makes it particularly useful in treating conditions that involve both pain and muscle tension. The mechanism of action involves the inhibition of interneuronal activity in the spinal cord and brainstem, contributing to its effectiveness as a muscle relaxant .

Metabolic Pathways

Fenyramidol undergoes extensive metabolism primarily in the liver through glucuronidation. The drug is conjugated with glucuronic acid and excreted in urine as phenyramidol glucuronide. A significant portion is also eliminated via bile into the feces, highlighting its enterohepatic circulation . Understanding these metabolic pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

Hepatotoxicity Case Report

A notable case report documented hepatotoxicity associated with high doses of Fenyramidol. A 52-year-old female who ingested 16 tablets (400 mg each) exhibited elevated liver enzymes (ALT at 58 U/L and AST at 55 U/L) without presenting clinical symptoms. After symptomatic treatment, her liver function normalized within five days . This case emphasizes the need for monitoring liver function in patients using Fenyramidol, especially those with pre-existing liver conditions.

| Parameter | Initial Value | Post-treatment Value | Normal Range |

|---|---|---|---|

| ALT (U/L) | 58 | Normal | <40 |

| AST (U/L) | 55 | Normal | <40 |

Acute Tubular Necrosis

Another study suggested a link between Fenyramidol use and acute tubular necrosis (ATN), indicating potential nephrotoxic effects. This finding raises concerns regarding kidney health, particularly in patients using the drug for chronic pain management .

Side Effects and Safety Profile

While generally well-tolerated, Fenyramidol can cause mild side effects such as gastrointestinal discomfort, including constipation and gastric irritation. More serious adverse effects like hepatotoxicity and nephrotoxicity have been documented, necessitating careful patient selection and monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.